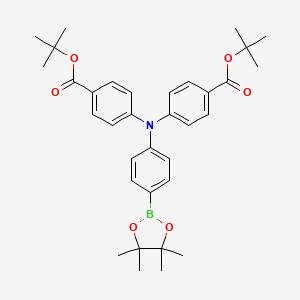

Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate

Description

Properties

Molecular Formula |

C34H42BNO6 |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

tert-butyl 4-[N-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzoate |

InChI |

InChI=1S/C34H42BNO6/c1-31(2,3)39-29(37)23-11-17-26(18-12-23)36(27-19-13-24(14-20-27)30(38)40-32(4,5)6)28-21-15-25(16-22-28)35-41-33(7,8)34(9,10)42-35/h11-22H,1-10H3 |

InChI Key |

ZYRKYWAFDOZQCI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)OC(C)(C)C)C4=CC=C(C=C4)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Borylation of Aryl Precursors

The key step in preparing the boronic ester functionality involves palladium-catalyzed borylation of aryl triflates or halides using bis(pinacolato)diboron as the boron source.

| Reagent/Condition | Details |

|---|---|

| Aryl triflate or halide | e.g., 5-trifluoromethanesulfonyloxy-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |

| Boron source | Bis(pinacolato)diboron (1.1 eq) |

| Base | Potassium acetate (3 eq) |

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·acetone complex (0.03 eq) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 eq) |

| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) |

| Temperature | 80–85 °C |

| Time | 4–18 hours |

| Atmosphere | Inert (nitrogen or argon) |

Formation of the Di-tert-butyl Dibenzoate Structure

The dibenzoate moieties are introduced by esterification of the corresponding carboxylic acid groups with tert-butanol or by using tert-butyl-protected aniline derivatives.

- The nitrogen atom linking the two benzoate groups is typically introduced via nucleophilic substitution or amide coupling reactions.

- Protection of the carboxyl groups as tert-butyl esters enhances the compound's stability and facilitates purification.

Coupling of Boronic Ester with Dibenzoate Amine

- The boronic ester intermediate is reacted with a dibenzoate-substituted aniline or amine under conditions that preserve the boronic ester functionality.

- This step may involve mild base and solvent systems to avoid hydrolysis of esters.

Representative Synthetic Route Summary

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Aryl triflate or halide | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 12–18 h | Aryl boronic ester intermediate | 41–70 |

| 2 | Dibenzoate-substituted aniline derivative | Coupling reagents, mild base, solvent | Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate | Variable |

Analytical and Purification Notes

- Purification is commonly achieved by flash chromatography using cyclohexane/ethyl acetate gradients.

- The final compound is typically isolated as a crystalline powder with purity ≥97% confirmed by GC or NMR.

- Melting points around 140–170 °C are reported for related tert-butyl boronic esters.

Research Findings and Optimization

- The choice of palladium catalyst and ligand (e.g., Pd(dppf)Cl2) is critical for high yield and selectivity.

- Potassium acetate is preferred as a mild base to facilitate borylation without decomposing sensitive groups.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

- Inert atmosphere conditions prevent oxidation of boronic esters and palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different intermediates.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate has several scientific research applications:

Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Di-tert-butyl 4,4’-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Biological Activity

Di-tert-butyl 4,4'-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzoate (CAS No. 851485-20-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dibenzoate moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 371.43 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several potential mechanisms of action:

- Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

- Antioxidant Studies : In vitro assays have demonstrated that this compound exhibits significant antioxidant activity comparable to known antioxidants such as butylated hydroxytoluene (BHT). These findings indicate its potential utility in preventing oxidative damage in various biological systems.

- Cytotoxicity Assays : Research has indicated that the compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, studies reported IC50 values in the low micromolar range for breast and prostate cancer cells, suggesting a promising avenue for cancer therapy.

- Anti-inflammatory Effects : Animal models have shown that this compound can reduce inflammation markers in tissues subjected to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.